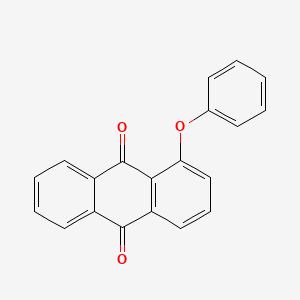

1-Phenoxyanthracene-9,10-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H12O3 |

|---|---|

Molecular Weight |

300.3 g/mol |

IUPAC Name |

1-phenoxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H12O3/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H |

InChI Key |

HCXMMSVIJXNUQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenoxyanthracene 9,10 Dione and Analogues

Strategies for the Construction of the Anthracene-9,10-dione Core

The foundational anthracene-9,10-dione (anthraquinone) scaffold can be constructed through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.

One of the most common and historically significant methods is the Friedel-Crafts acylation . This reaction typically involves the condensation of phthalic anhydride (B1165640) with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.org The initial reaction forms 2-benzoylbenzoic acid, which then undergoes an intramolecular cyclization upon heating in a strong acid like sulfuric acid to yield the anthracene-9,10-dione core. beilstein-journals.org This method is versatile and can be adapted to produce substituted anthraquinones by using substituted benzene derivatives or phthalic anhydrides. beilstein-journals.orgnih.gov

Another powerful strategy for forming the central ring of the anthraquinone (B42736) system is the Diels-Alder reaction . This [4+2] cycloaddition reaction involves a diene and a dienophile. truman.eduvernier.com For instance, 1,4-naphthoquinone (B94277) can serve as the dienophile, reacting with a suitable diene like 1,3-butadiene (B125203) to form a tetrahydroanthracenedione intermediate. Subsequent oxidation or aromatization then yields the final anthracene-9,10-dione structure. google.com The Diels-Alder approach is particularly useful for accessing specific isomers, as the regiochemistry of the cycloaddition can be controlled by the substituents on both the diene and the dienophile. researchgate.net

Table 1: Comparison of Core Construction Strategies

| Method | Description | Key Reactants | Catalyst/Conditions |

| Friedel-Crafts Acylation | Two-step process involving acylation of an aromatic ring followed by intramolecular cyclization. beilstein-journals.orgnih.gov | Benzene (or derivative) + Phthalic Anhydride (or derivative) | Lewis Acid (e.g., AlCl₃), then Strong Acid (e.g., H₂SO₄) beilstein-journals.org |

| Diels-Alder Reaction | A [4+2] cycloaddition to form the central ring, followed by an oxidation/aromatization step. truman.eduvernier.com | 1,4-Naphthoquinone + Substituted 1,3-Butadiene | Heat, often in a high-boiling solvent like xylene vernier.commnstate.edu |

Regioselective Introduction of Phenoxy Moieties onto the Anthracene-9,10-dione Scaffold

Once the anthraquinone core is synthesized, the introduction of a phenoxy group at a specific position (regioselectivity) is the next critical challenge. For 1-phenoxyanthracene-9,10-dione, the substitution must be directed to the C1 (or alpha) position. This is typically achieved by starting with an anthraquinone that has a suitable leaving group at the desired position, such as a halogen or a sulfonate group.

The electron-withdrawing nature of the two carbonyl groups in the anthraquinone system activates the aromatic rings toward nucleophilic attack, particularly at the alpha positions (1, 4, 5, and 8). ck12.orglibretexts.org This inherent electronic property facilitates the regioselective substitution of a leaving group at the C1 position by a phenoxide nucleophile. Therefore, the synthesis of a 1-substituted anthraquinone precursor, such as 1-chloroanthraquinone (B52148) or 1-nitroanthraquinone (B1630840), is a key step in ensuring the correct placement of the phenoxy moiety.

Derivatization Approaches for Substituted Phenoxyanthracene-9,10-diones

Several methods are employed to form the crucial aryl-ether bond between the anthraquinone scaffold and the phenol (B47542) derivative.

The Ullmann condensation is a classic and widely used method for forming aryl-ether bonds. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.orgthermofisher.com In the context of synthesizing this compound, this typically involves the reaction of 1-haloanthraquinone (e.g., 1-chloro- or 1-bromoanthraquinone) with phenol in the presence of a base and a copper catalyst. wikipedia.orgresearchgate.net Traditional Ullmann conditions often require high temperatures (frequently over 200°C) and polar, high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. wikipedia.orgthermofisher.com The base, such as potassium carbonate or potassium hydroxide, is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion. wikipedia.org

This two-step approach is one of the most common pathways for introducing a phenoxy group. First, the anthraquinone core is halogenated to produce a 1-haloanthraquinone precursor. Second, this precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction with a phenoxide.

The SNAr mechanism is facilitated by the presence of the electron-withdrawing carbonyl groups on the anthraquinone ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The reaction proceeds via an addition-elimination sequence: the phenoxide nucleophile attacks the carbon atom bearing the halogen, forming the Meisenheimer complex, which then expels the halide ion to yield the final product. libretexts.org The reactivity is significantly higher at the ortho and para positions relative to the activating groups, making the C1 position of anthraquinone susceptible to this type of substitution. ck12.orglibretexts.org The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with nucleophiles is a classic example demonstrating this principle, where the nitro groups strongly activate the halide for displacement. libretexts.org

The synthesis of this compound and its analogues relies on the availability of appropriately substituted precursors. The synthesis of substituted anthraquinones often begins with commercially available materials like anthracene (B1667546), which can be acylated and then oxidized to the corresponding acetylanthraquinone. scite.ai For example, 1-aminoanthraquinone (B167232) is an important industrial precursor that can be synthesized via the ammonolysis of 1-nitroanthraquinone. nih.gov This amino group can then be converted into various other functionalities. Similarly, bromaminic acid (1-amino-4-bromoanthracene-2-sulfonic acid) is a common starting material for creating a variety of substituted anthraquinone dyes through nucleophilic substitution of the bromine atom. researchgate.net The synthesis of phenol derivatives, which may contain various substituents, can be achieved through methods like nucleophilic aromatic substitution on activated aryl halides or the industrial cumene (B47948) process. chemistrysteps.com

Control of Reaction Parameters for Yield and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. Key parameters that require careful control include the choice of catalyst, solvent, temperature, and reaction time. scielo.br

For Ullmann-type condensation reactions, the nature of the copper catalyst is critical. While early methods used stoichiometric amounts of copper powder, modern variations use catalytic amounts of soluble copper(I) or copper(II) salts, often in conjunction with ligands like 1,10-phenanthroline (B135089) or amino acids, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov The choice of base and solvent also significantly impacts the reaction outcome.

In nucleophilic aromatic substitution reactions, the temperature is a key variable. While activated aryl halides can react at or near room temperature, less activated substrates may require significant heating. ck12.orglibretexts.org The solvent must be able to dissolve the reactants and is often a polar aprotic solvent like DMF or DMSO. The concentration of the nucleophile (phenoxide) must also be controlled to ensure efficient reaction without promoting unwanted side products. Monitoring the reaction progress, for example by using thin-layer chromatography (TLC), allows for the determination of the optimal reaction time, preventing product degradation from prolonged exposure to harsh conditions. scielo.br

Table 2: Optimization of Ullmann Condensation Parameters

| Parameter | Condition | Effect on Yield and Purity |

| Catalyst | Copper powder, Cu(I) salts (e.g., CuI, CuBr), Cu(II) salts (e.g., CuSO₄). wikipedia.orgthermofisher.com Use of ligands (e.g., phenanthroline). nih.gov | Activated copper or soluble copper catalysts with ligands generally improve yields and allow for lower reaction temperatures. wikipedia.orgnih.gov |

| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene, N-methylpyrrolidone). wikipedia.org | The solvent must be stable at high temperatures and effectively solvate the ionic intermediates. Its choice can influence reaction rate and selectivity. wikipedia.orgthermofisher.com |

| Temperature | Traditionally high temperatures (>150-210 °C). wikipedia.org Milder conditions possible with modern catalysts. | Higher temperatures increase the reaction rate but can also lead to side reactions and decomposition, reducing purity. Optimization is key. scielo.br |

| Base | Inorganic bases (e.g., K₂CO₃, KOH, Cs₂CO₃). | The base is required to generate the phenoxide nucleophile. The choice of base can affect solubility and reaction rate. |

| Reaction Time | Varies from a few hours to over 24 hours. | Insufficient time leads to low conversion. Excessive time can cause product degradation and the formation of byproducts, thus lowering the isolated yield and purity. scielo.br |

Advanced Synthetic Techniques for Complex Phenoxyanthracene-9,10-dione Architectures

The demand for novel phenoxyanthracene-9,10-dione derivatives with tailored properties has led chemists to explore a variety of advanced synthetic strategies. These techniques offer advantages in terms of reaction efficiency, milder conditions, and the ability to construct highly functionalized and complex polycyclic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities. In the context of phenoxyanthracene-9,10-dione synthesis, microwave assistance can be particularly beneficial for accelerating traditionally slow reactions like the Ullmann condensation.

A notable example is the copper(0)-catalyzed microwave-assisted Ullmann coupling reaction for the synthesis of anilinoanthraquinones, which are structurally related to phenoxyanthracene-9,10-diones. In a study, the coupling of bromaminic acid with various aniline (B41778) derivatives was achieved in good to excellent yields within 2-20 minutes under microwave irradiation at 80-120°C. nih.govelsevierpure.com This represents a significant improvement over classical methods that often require prolonged heating. nih.govelsevierpure.com While this example focuses on a C-N bond formation, the principle is directly applicable to the C-O bond formation required for this compound.

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Time (min) | Yield (%) | Reference |

| Bromaminic acid | Aniline | Cu(0), Phosphate buffer, MW, 80-120°C | 2-20 | 85-95 | nih.govelsevierpure.com |

| 1-Haloanthraquinone | Phenol | Cu(0) or Cu(I) salt, Base, MW | < 30 | High | Hypothetical |

Data for the synthesis of this compound is hypothetical based on analogous reactions.

Palladium-Catalyzed Domino Reactions

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application in domino or cascade sequences allows for the rapid construction of complex molecules from simple starting materials in a single pot. These reactions are characterized by their high efficiency and atom economy.

For the synthesis of complex polycyclic quinone systems, palladium-catalyzed domino approaches have proven to be highly effective. For instance, a palladium-catalyzed domino approach has been developed for the synthesis of synthetically challenging phenanthrene (B1679779) derivatives. This procedure involves a sequence of oxidative homocoupling, cyclization, and oxidation starting from deoxybenzoin (B349326) derivatives. exlibrisgroup.comresearchgate.netelsevierpure.com While not directly yielding a phenoxy-substituted anthraquinone, this methodology highlights the power of palladium catalysis in assembling the core polycyclic aromatic structure. A plausible adaptation for the synthesis of complex phenoxyanthracene-9,10-dione architectures could involve the use of appropriately substituted starting materials that incorporate the phenoxy moiety or allow for its introduction in a subsequent step.

A novel palladium-catalyzed reaction for the synthesis of phenanthrene derivatives has been reported using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in one pot. This transformation proceeds via ortho-C–H activation, decarbonylation, and a subsequent retro-Diels–Alder process, offering a wide substrate range and high yields. beilstein-journals.org

| Starting Materials | Catalyst System | Key Steps | Product Type | Reference |

| Deoxybenzoin derivatives | Pd catalyst | Oxidative homocoupling, Cyclization, Oxidation | Phenanthrene derivatives | exlibrisgroup.comresearchgate.netelsevierpure.com |

| Aryl iodides, o-bromobenzoyl chlorides, norbornadiene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | C-H activation, Decarbonylation, retro-Diels-Alder | Phenanthrene derivatives | beilstein-journals.org |

Photocatalysis

Visible-light photocatalysis has gained significant attention as a green and sustainable synthetic tool. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical transformations through single-electron transfer (SET) or energy transfer processes.

While specific examples of the direct photocatalytic synthesis of this compound are not yet prevalent in the literature, the potential of this methodology is evident from related transformations. For instance, 9,10-phenanthrenedione itself has been used as an inexpensive organophotocatalyst in a dual catalytic system for the functionalization of other organic molecules through a Friedel-Crafts reaction under visible light. mdpi.compreprints.org This demonstrates the photoactivity of the anthraquinone-like core.

Furthermore, photocatalytic methods for the formation of carbon-heteroatom bonds are being actively developed. Photocatalytic C-O bond formation, a key step in the synthesis of this compound, represents a promising future direction for the synthesis of these compounds under mild and environmentally benign conditions.

Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. The synthesis of anthraquinone derivatives has been shown to benefit from flow chemistry approaches.

For example, the synthesis of 1-aminoanthraquinone via high-temperature ammonolysis of 1-nitroanthraquinone has been efficiently and safely conducted using a continuous-flow method. mdpi.com This approach allows for the use of high temperatures and pressures in a controlled manner, which would be hazardous in a large-scale batch reactor. mdpi.com This technology could be readily adapted for the synthesis of this compound from 1-haloanthraquinone and phenol under high-temperature/pressure conditions, potentially leading to a more efficient and scalable process.

| Reaction | Starting Materials | Conditions | Key Advantages | Reference |

| Ammonolysis | 1-Nitroanthraquinone, Aqueous Ammonia | High Temperature, Continuous-flow microreactor | High controllability, Intrinsic safety, High efficiency | mdpi.com |

| Etherification (Hypothetical) | 1-Haloanthraquinone, Phenol | High Temperature/Pressure, Flow reactor | Enhanced safety, Scalability, High throughput | - |

Spectroscopic and Photophysical Investigations of 1 Phenoxyanthracene 9,10 Dione Systems

UV-Visible Absorption Spectroscopy of Phenoxyanthracene-9,10-dione Derivatives

The electronic absorption spectrum of an organic molecule provides critical insights into its electronic structure and the energy differences between its molecular orbitals. For anthraquinone (B42736) derivatives, the spectrum is characterized by several absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

The UV-visible spectrum of anthracene-9,10-dione and its derivatives is typically dominated by two main types of electronic transitions: π→π* and n→π*. nih.govlibretexts.org

π→π Transitions:* These are high-intensity absorptions that arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In the anthraquinone system, these transitions are associated with the conjugated aromatic framework and typically result in strong absorption bands in the UV region, generally between 220 and 350 nm. nih.gov The presence of the phenoxy group in 1-Phenoxyanthracene-9,10-dione extends the π-conjugated system, which is expected to influence the energy of these transitions.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n) to an antibonding π* orbital. masterorganicchemistry.com In anthraquinone derivatives, the non-bonding orbitals are located on the lone pairs of the two carbonyl oxygen atoms. The n→π* transitions are characteristically of much lower intensity (a smaller molar extinction coefficient, ε) compared to π→π* transitions because they are often symmetry-forbidden. elte.hu They occur at longer wavelengths (lower energy) and are responsible for a weak absorption band typically observed near 400 nm for the parent anthraquinone. nih.govmasterorganicchemistry.com

The table below shows typical absorption bands for the parent compound, 9,10-anthraquinone, which serves as a reference for understanding the spectra of its derivatives.

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity, ε (M-1cm-1) |

|---|---|---|---|

| 9,10-Anthraquinone | n-Pentane | ~325 (π→π) | ~4,900 |

| 9,10-Anthraquinone | n-Pentane | ~270 (π→π) | ~15,800 |

| 9,10-Anthraquinone | n-Pentane | ~250 (π→π) | ~40,000 |

| 9,10-Anthraquinone | n-Pentane | ~405 (n→π) | <100 |

The position and intensity of absorption bands are highly sensitive to the molecular structure, particularly the nature and position of substituents on the anthraquinone core. nih.govnih.gov Functional groups that can donate or withdraw electron density alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima.

The phenoxy group (-OPh) attached at the 1-position is considered an auxochrome. Through its oxygen atom, it can donate electron density to the aromatic system via resonance. This electron-donating effect generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in the π→π* absorption bands to longer wavelengths is expected for this compound compared to the unsubstituted parent compound. liberty.edu This effect is well-documented for other electron-donating substituents like hydroxyl (-OH) and amino (-NH2) groups on the anthraquinone skeleton. nih.govliberty.edu The n→π* transition is also affected, often shifting in response to the electronic influence of the substituent and its interaction with the solvent.

Fluorescence Emission Spectroscopy

While many anthraquinone derivatives are only weakly fluorescent, their emission properties are of great interest for applications such as fluorescent sensors. researchgate.net Fluorescence occurs from the decay of the lowest excited singlet state (S₁) to the ground state (S₀).

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. These two parameters are fundamentally related to the radiative (kf) and non-radiative (knr) decay rates from the S₁ state.

Anthraquinone itself has a very low fluorescence quantum yield because it undergoes highly efficient intersystem crossing (ISC) to the triplet manifold. However, substitution can alter the relative rates of fluorescence and ISC. For many substituted anthracenes, quantum yields can be significant. mit.edu For instance, 9,10-diphenylanthracene (B110198) is a well-known fluorescence standard with a quantum yield approaching 1.0 in cyclohexane. bjraylight.com

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τf, ns) |

|---|---|---|---|

| 9,10-Diphenylanthracene | Cyclohexane | ~0.97 | - |

| 9,10-Bis(phenylethynyl)anthracene | n-Hexane | ~1.0 | 5.19 |

| Anthracene (B1667546) | Ethanol | 0.27 | ~4.9 |

Note: Data for highly fluorescent anthracene derivatives are shown for illustrative purposes.

Solvatochromism is the change in the position of absorption or emission spectral bands with a change in solvent polarity. researchgate.net This phenomenon is particularly pronounced in molecules where the dipole moment in the excited state (μₑ) is significantly different from that in the ground state (μ₉).

For substituted anthraquinones, which possess polar carbonyl groups and can have substituents that induce charge transfer upon excitation, solvatochromic effects are common. researchgate.netnih.gov An intramolecular charge transfer (ICT) character in the excited state can lead to a larger dipole moment (μₑ > μ₉). In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases. This positive solvatochromism is a key indicator of a more polar excited state. rsc.org The 1-phenoxy substituent, being electron-donating, can contribute to an ICT state, suggesting that this compound would likely exhibit positive solvatochromism in its fluorescence spectrum.

Phosphorescence Studies at Varied Temperatures

Phosphorescence is the radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). Since this transition is spin-forbidden, it occurs on a much longer timescale (microseconds to seconds) than fluorescence. To be observed, competing non-radiative decay processes must be minimized, which is typically achieved by cooling the sample to low temperatures, such as 77 K (liquid nitrogen), in a rigid glass matrix. mdpi.com

For 9,10-anthraquinone, the nature of the lowest triplet state is a subject of great interest. There is a close energy spacing between the lowest nπ* triplet (³nπ) and ππ triplet (³ππ*) states. oup.com The relative ordering of these states is highly sensitive to the solvent and the presence of substituents. oup.commdpi.com

In non-polar, hydrocarbon solvents, the ³nπ* state is typically the lowest triplet state, leading to a structured phosphorescence spectrum with a short lifetime.

In polar or hydrogen-bonding solvents, the ³ππ* state is stabilized and often becomes the lowest emitting state, resulting in a broader, less structured phosphorescence spectrum with a longer lifetime. oup.com

Substituents also play a critical role. Electron-donating groups tend to raise the energy of the nπ* state while lowering the energy of the ππ* state, thus favoring ³ππ* as the lowest triplet state. Therefore, for this compound, it is plausible that the lowest triplet state possesses significant ³ππ* character, especially in polar environments. Studies on methyl-substituted anthraquinones at 77 K have demonstrated this sensitivity, with some derivatives showing dual phosphorescence from both ³nπ* and ³ππ* states, indicating the delicate energy balance between them. oup.com

Elucidation of Singlet-Triplet Gap and Triplet State Energies

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEₛₜ), is a critical parameter that governs the photophysical properties of anthraquinone systems. Theoretical investigations into various substituted anthraquinone compounds have demonstrated that this energy gap, along with the spin-orbit coupling (SOC), is remarkably dependent on the nature and position of substituents. researchgate.net It has been shown that the presence of a benzene (B151609) ring and the enhancement of conjugation in a donor substituent can effectively reduce the ΔEₛₜ and increase the SOC. researchgate.net

Table 1: Triplet State Energies (Eₜ) for Selected Anthracene Derivatives This table presents data for related compounds to provide context for the this compound system.

| Compound | Triplet Energy (Eₜ) | Reference |

|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | 1.2-1.3 eV | nih.gov |

| 9,10-Diphenylanthracene Variants | ~1.65 eV | mdpi.com |

Investigation of Intersystem Crossing (ISC) Quantum Yields and Lifetimes

Intersystem crossing (ISC) is the process by which a molecule transitions from an excited singlet state to a triplet state. The efficiency of this process is quantified by the ISC quantum yield (Φ_ISC). For the parent 9,10-anthraquinone (AQ), theoretical studies reveal a high triplet quantum yield (Φ_T = 0.90), which is attributed to an ultrafast internal conversion followed by efficient ISC pathways. acs.orgnih.gov However, the introduction of substituents can dramatically alter this efficiency. For example, in 1-hydroxyanthraquinone, a competing process of excited-state intramolecular proton transfer (ESIPT) opens up, which significantly reduces the triplet yield to just 0.17. acs.orgnih.gov

The nature of the substituent is paramount. Studies on amino-substituted anthraquinones have shown that diamino derivatives can exhibit respectable ISC efficiency, with singlet oxygen quantum yields reaching up to 33.3%, whereas their monoamino counterparts show negligible ISC. ifmmi.comresearchgate.net This highlights a strong dependence on the number and position of the electron-donating groups.

The lifetime of the triplet state is also heavily influenced by substitution. The parent anthraquinone triplet has a short lifetime of 180 ns in benzene. rsc.org In contrast, amino- and piperidino-anthraquinones are much longer-lived. rsc.org For certain diamino-anthraquinone derivatives, the triplet state lifetime was determined to be approximately 2.5 µs, with the relatively short lifetime attributed to the n–π* character of the T₁ state. ifmmi.comresearchgate.net

Table 2: Photophysical Data for Substituted Anthraquinone Derivatives This table includes data for related compounds to illustrate the influence of substituents on ISC and triplet lifetimes.

| Compound Type | ISC Efficiency (Φ_Δ or Φ_T) | Triplet Lifetime (τ_T) | Reference |

|---|---|---|---|

| 9,10-Anthraquinone (AQ) | 0.90 | 180 ns (in benzene) | acs.orgnih.govrsc.org |

| 1-Hydroxyanthraquinone (HAQ) | 0.17 | - | acs.orgnih.gov |

| Diamino-AQ Derivatives | up to 33.3% | ~2.5 µs | ifmmi.comresearchgate.net |

| Monoamino-AQ Derivatives | Negligible | - | ifmmi.comresearchgate.net |

Excited State Dynamics and Energy Transfer Mechanisms in Anthraquinone Systems

The excited-state dynamics of anthraquinone systems are dictated by a series of rapid deactivation processes following photoexcitation. For the unsubstituted AQ molecule, the primary pathway to the triplet state involves an ultrafast internal conversion (IC) from the initially populated bright state (S₄) to the lowest excited singlet state (S₁), followed by efficient intersystem crossing (ISC). acs.orgnih.gov

When donor-acceptor systems are formed, the dynamics can change significantly. In a dyad consisting of an anthraquinone acceptor and a phenothiazine donor, a long-lived triplet charge-separated state was observed, indicating that photoinduced electron transfer can be a key deactivation pathway. acs.org Given that the phenoxy group in this compound can act as a weak electron donor, the formation of charge-transfer states could play a role in its excited-state dynamics.

The character of the lowest triplet state is crucial in defining the photophysical behavior. Sulphonated anthraquinone derivatives are classified as 'strong' or 'weak' sensitisers based on whether their lowest triplet state is nπ* or ππ* in nature, respectively. rsc.org This distinction explains the differences in their reactivity and transient species observed upon photolysis. rsc.org Furthermore, intramolecular triplet-triplet energy transfer is a well-established mechanism in more complex anthracene-based systems, where one part of the molecule can absorb light and efficiently transfer the triplet energy to another segment. nih.gov

Solid-State Photophysics and Aggregation-Induced Phenomena

While many organic chromophores suffer from aggregation-caused quenching (ACQ) in the solid state, some molecules exhibit the opposite effect, known as aggregation-induced emission (AIE). acs.orgnih.gov This phenomenon, where emission is enhanced in the aggregated or solid state, is often attributed to the restriction of intramolecular motions (RIM), which blocks non-radiative decay pathways.

Anthraquinone derivatives have been shown to exhibit unique solid-state photophysical properties. Notably, aggregation-induced phosphorescence has been reported for an anthraquinone-based emitter. rsc.org In this system, room temperature phosphorescence (RTP) was enhanced through aggregation, crystallization, and by using a polymer matrix as a support. rsc.org This suggests that for certain anthraquinone systems, aggregation can facilitate spin-orbit coupling and promote phosphorescence by restricting molecular vibrations that would otherwise quench the triplet state.

The molecular packing and intermolecular interactions within the crystal are critical. In studies of other substituted anthracenes, it has been shown that structural changes induced by substitution can lead to significant shifts in solid-state fluorescence. d-nb.info Furthermore, the formation of host-guest complexes in the solid state can amplify luminescence by reducing non-radiative decay pathways. d-nb.info These findings indicate that this compound could potentially be engineered to display interesting solid-state luminescence properties, where aggregation could be used to tune its emission characteristics, possibly leading to AIE or aggregation-induced phosphorescence.

Electrochemical Behavior and Redox Properties of 1 Phenoxyanthracene 9,10 Dione Systems

Cyclic Voltammetry Studies of Anthraquinone (B42736) Derivativesbohrium.comchemrxiv.org

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of anthraquinone derivatives. bohrium.com CV studies typically reveal two distinct, sequential one-electron reduction processes corresponding to the formation of a radical anion (semiquinone) and subsequently a dianion. nih.govrsc.org The voltammograms also provide critical information on the oxidation and reduction potentials, electrochemical reversibility, and the kinetics of the electron transfer processes. jacsdirectory.com

The redox potentials of anthraquinone derivatives are highly dependent on the nature and position of substituents on the aromatic core. nih.govfrontiersin.org For the parent, unsubstituted anthraquinone, the first reduction occurs at approximately -0.684 V. nih.govrsc.org The introduction of a phenoxy group at the 1-position, an electron-donating substituent, significantly alters these potentials.

Studies on 1-substituted anthraquinones with donor groups, such as 1-phenoxyanthraquinone ("Anth-1-Phenox"), show that the first reduction potential (E1/2(0/–1)) falls within the range of -1.33 V to -1.43 V versus the Ferrocene/Ferrocenium (Fc+/Fc) redox couple. nih.gov Conversely, the oxidation potential for Anth-1-Phenox is observed at 0.36 V, a value that is strongly influenced by the electron-donating nature of the phenoxy substituent. nih.gov The specific redox potentials for 1-phenoxyanthracene-9,10-dione are determined by the interplay between the electron-donating phenoxy group and the electron-withdrawing quinone system.

The following table summarizes the experimentally determined and calculated redox potentials for various anthraquinone derivatives, illustrating the impact of different substituents.

| Compound | Substituent Group(s) | First Reduction Potential (E1/2) | Oxidation Potential | Reference |

|---|---|---|---|---|

| Anthraquinone (AQ) | None | -0.684 V | N/A | nih.govrsc.org |

| 1-Phenoxyanthraquinone (Anth-1-Phenox) | 1-Phenoxy | -1.33 V to -1.43 V vs Fc+/Fc | 0.36 V vs Fc+/Fc | nih.gov |

| Anthraquinone-2-sulfonate (AQS) | 2-SO3H | -0.46 V | N/A | nih.govfrontiersin.org |

| 1-Hydroxy-anthraquinone-2-sulfonate (AQS-1-OH) | 1-OH, 2-SO3H | -0.44 V | N/A | nih.govfrontiersin.org |

| 1-Amino-anthraquinone-2-sulfonate (AQS-1-NH2) | 1-NH2, 2-SO3H | -0.55 V | N/A | nih.govfrontiersin.org |

In some anthraquinone systems, subsequent chemical reactions of the reduced forms can lead to a loss of electrochemical reversibility. mdpi.com For instance, the formation of electrochemically inactive dimers from the oxidized molecules or the disproportionation of the reduced form into inactive species like anthrone (B1665570) can occur, leading to capacity fade during electrochemical cycling. mdpi.comharvard.edu The stability of the intermediates, and thus the reversibility, is also influenced by factors such as the solvent, electrolyte, and pH. bohrium.comacs.org

Influence of Molecular Structure and Substituent Effects on Redox Characteristicsnih.govharvard.educhemrxiv.org

The molecular structure, particularly the nature and position of substituents, is the primary determinant of the redox characteristics of anthraquinone derivatives. nih.gov Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). sdu.dkacs.org

The phenoxy group in this compound is an electron-donating group. EDGs increase the electron density of the anthraquinone π-system. nih.govrsc.org This increased electron density makes the molecule easier to oxidize (lowers the oxidation potential) and harder to reduce (shifts the reduction potential to more negative values). nih.govnih.gov This is consistent with the observed low oxidation potential of 0.36 V for a 1-phenoxazine substituted anthraquinone. nih.gov

Conversely, EWGs, such as sulfonate (-SO₃H) or cyano (-CN) groups, decrease the electron density of the aromatic rings. harvard.edusdu.dk This makes the molecule more difficult to oxidize and easier to reduce, resulting in a positive shift in the reduction potential. sdu.dk

The position of the substituent also plays a critical role. nih.gov For example, donor substituents in the 1-position (α-position) generally lead to lower oxidation potentials compared to their counterparts in the 2-position (β-position). nih.gov This is attributed to the different distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) across the molecule for different isomers. nih.gov

Electrochemical Reaction Pathways and Identification of Intermediatesbohrium.comchemrxiv.org

The fundamental electrochemical reaction pathway for anthraquinones in aprotic media involves two sequential one-electron transfers. nih.gov The first step is the reduction of the neutral anthraquinone (AQ) to a radical anion, also known as a semiquinone (AQ•⁻). The second step involves the further reduction of the semiquinone to a dianion (AQ²⁻).

AQ + e⁻ ⇌ AQ•⁻ (Semiquinone formation) AQ•⁻ + e⁻ ⇌ AQ²⁻ (Dianion formation)

In protic solvents, such as water, the pathway becomes more complex, involving proton-coupled electron transfer (PCET). acs.org The reduced species can become protonated to form a neutral hydroquinone (B1673460) (AQH₂). The stability of the reduced intermediates is crucial for applications like batteries. acs.org Decomposition pathways can exist, where the reduced hydroquinone form may convert to an electrochemically inactive anthrone, although electrochemical regeneration methods have been developed for some systems to convert these inactive species back to the parent anthraquinone. chemrxiv.orgmdpi.comchemrxiv.org In some cases, dimer intermediates have been identified as part of these regeneration or degradation pathways. chemrxiv.org

Electrocatalytic Properties of Anthraquinone-Based Compoundsresearchgate.netrsc.org

The ability of anthraquinone-based compounds to undergo reversible redox reactions makes them suitable for use as electrocatalysts or redox mediators. researchgate.net These molecules can facilitate electron transfer between an electrode and a substrate that might otherwise react slowly. This property is harnessed in various applications, including the development of amperometric biosensors and as electrolytes in redox flow batteries. researchgate.netresearchgate.net

For instance, anthraquinone derivatives can be immobilized on electrode surfaces to mediate electron transfer for biological molecules. researchgate.net In the context of energy storage, the tunable redox potential of anthraquinones allows for their use as the active species in both the negative (anolyte) and positive (catholyte) electrolytes of aqueous organic redox flow batteries. researchgate.net Furthermore, methods for the in situ electrosynthesis of anthraquinone electrolytes from anthracene (B1667546) precursors in a flow cell have been demonstrated, highlighting a green and scalable approach to producing these electrocatalytic materials. rsc.org

Effects of Electrolyte and pH on Electrochemical Processesbohrium.commdpi.com

The electrochemical behavior of anthraquinone derivatives is profoundly influenced by the composition of the electrolyte and the pH of the solution, particularly in aqueous environments. bohrium.comacs.org The redox potentials of these compounds are strongly pH-dependent. researchgate.netdtu.dk In aqueous media, the reduction of the quinone involves both electrons and protons, and the midpoint potential often shifts negatively with increasing pH, indicating that protons are consumed in the reduction reaction. dtu.dk

The relationship between potential and pH can reveal the number of protons and electrons involved in the redox process. jacsdirectory.com For many anthraquinone derivatives, the reduction is a two-electron, two-proton process over a wide pH range. jacsdirectory.com However, the mechanism can change at very low or very high pH values, where the process might involve a different ratio of protons to electrons. jacsdirectory.comresearchgate.net

The supporting electrolyte itself can also play a role. The cations of the electrolyte can form ion pairs with the negatively charged reduced species (radical anion and dianion), which can stabilize these intermediates and affect their redox potentials and subsequent reactivity. bohrium.com

Computational Chemistry and Theoretical Modeling of 1 Phenoxyanthracene 9,10 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of organic molecules like 1-Phenoxyanthracene-9,10-dione. irjweb.comgrowingscience.com It offers a favorable balance between computational cost and accuracy for assessing structural and electronic properties. growingscience.comresearchgate.net Functionals such as B3LYP and PBE0 have been identified as particularly well-suited for predicting the properties of the anthraquinone (B42736) family of molecules. researchgate.net

Prediction of Molecular Geometry and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of this compound by optimizing its geometry to a minimum energy state. semanticscholar.org This process yields precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's shape. For a molecule with a flexible component like the phenoxy group, conformational analysis is critical. The rotation around the ether linkage (C-O-C) can lead to different conformers with varying energies.

Computational methods can map out the potential energy surface related to this rotation to identify the most stable conformation. The optimized geometry provides the foundation for all subsequent property calculations. A study on the related 9,10-diphenylanthracene (B110198) molecule demonstrated that DFT calculations can effectively determine these structural parameters. usd.ac.id

Table 1: Illustrative Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=O | 1.22 Å |

| C-C (anthracene core) | 1.40 Å | |

| C-O (ether linkage) | 1.37 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-O-C (ether linkage) | 118.0° | |

| Dihedral Angle | C-C-O-C | Variable (Defines Conformation) |

| Note: These values are illustrative and represent typical results obtained from DFT (e.g., B3LYP/6-311G(d,p)) calculations for similar aromatic ketone and ether structures. |

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usd.ac.id The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comusd.ac.id

DFT calculations provide the energies of the HOMO and LUMO. A small HOMO-LUMO gap generally indicates high chemical reactivity and suggests that the molecule can be easily excited. growingscience.com For this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy and anthracene (B1667546) moieties, while the LUMO is likely concentrated on the electron-withdrawing dione portion of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.50 | Electron-donating capability |

| LUMO | -2.80 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.70 | Indicator of chemical reactivity and stability |

| Note: These values are representative examples based on DFT calculations for related aromatic compounds. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and simulating electronic spectra. chemrxiv.orgnih.gov It is widely used to predict the UV-Visible absorption spectra of organic molecules due to its favorable accuracy-to-cost ratio. researchgate.netchemrxiv.org

Simulation of UV-Visible Absorption Spectra and Band Shapes

TD-DFT calculations can predict the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. researchgate.net The excitation energy corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength relates to the intensity of the absorption band. The simulated spectrum is generated by plotting these transitions, often broadened with a Gaussian function to mimic experimental band shapes. For anthraquinone derivatives, TD-DFT calculations using functionals like PBE0 have been shown to predict absorption maxima with an error of less than 0.2 eV. researchgate.net

The UV-Vis spectrum of this compound is expected to feature characteristic π → π* transitions from the aromatic system and a lower-energy n → π* transition associated with the carbonyl groups.

Table 3: Illustrative TD-DFT Predicted Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 255 | 0.45 | HOMO-2 → LUMO | π → π |

| 330 | 0.20 | HOMO → LUMO | π → π (Charge Transfer) |

| 410 | 0.01 | HOMO-1 → LUMO | n → π* |

| Note: This data is illustrative, based on typical TD-DFT (e.g., PBE0/6-311G(d,p)) results for substituted anthraquinones. |

Characterization of Excited States

TD-DFT provides detailed information about the nature of electronic transitions by identifying the specific molecular orbitals involved. chemrxiv.org For this compound, analysis of the orbitals contributing to an excitation can reveal its character. For instance, a transition from an orbital on the phenoxy group (donor) to an orbital on the anthraquinone core (acceptor) would be classified as having intramolecular charge transfer (CT) character. researchgate.net In contrast, transitions occurring within the anthracene ring system would be considered localized excitations (LE). researchgate.net Understanding the character of excited states is essential for applications in fields like organic electronics and photochemistry. In some symmetric quadrupolar molecules based on a dicyanoanthracene core, phenomena such as excited-state symmetry breaking have been observed, where the excitation localizes on one branch of the molecule in polar solvents. rsc.orgnih.gov

Molecular Dynamics and Monte Carlo Simulations for Interfacial Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules in condensed phases and at interfaces. escholarship.org These methods are particularly valuable for flexible molecules like this compound, where a single, static conformation is not representative of the molecule's behavior in a real-world environment. researchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. This approach can be used to model how this compound interacts with solvent molecules or a surface, revealing details about solvation structures, molecular orientation, and diffusion at the interface. escholarship.org

Monte Carlo simulations use statistical methods to sample the vast number of possible configurations of a system. researchgate.net For spectroscopic predictions, MC or MD can be used to generate a large ensemble of molecular conformations from which TD-DFT calculations are performed. researchgate.net Averaging the spectra from these different conformations can produce a more realistic and accurate prediction of the experimental spectrum, especially in solution where the molecule is flexible. researchgate.net This combined quantum mechanics/molecular mechanics (QM/MM) approach captures the influence of both the molecule's flexibility and its interactions with the surrounding environment.

Quantum Chemical Calculations of Electrochemical Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the key electrochemical parameters of a molecule. These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electron-donating and electron-accepting capabilities of a compound.

For the parent molecule, anthracene-9,10-dione (anthraquinone), theoretical calculations have established the HOMO energy at approximately -6.99 eV and the LUMO energy at -2.79 eV, resulting in a HOMO-LUMO gap of 4.2 eV researchgate.net. The introduction of a phenoxy group at the 1-position is anticipated to significantly modulate these values. The phenoxy group is generally considered an electron-donating group, which would be expected to raise the energy levels of both the HOMO and LUMO. This, in turn, would likely lead to a smaller HOMO-LUMO gap, indicating increased reactivity and a shift in its electrochemical potential.

To illustrate the influence of substituents on the electronic properties of the anthraquinone framework, the following table presents a comparison of calculated electrochemical parameters for unsubstituted anthraquinone and a representative 1-substituted derivative with an electron-donating group.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene-9,10-dione | -6.99 researchgate.net | -2.79 researchgate.net | 4.20 researchgate.net |

Note: Data for this compound is predicted based on the known effects of electron-donating substituents.

Elucidation of Structure-Property Relationships through Computational Approaches

Computational approaches are pivotal in elucidating the intricate relationship between the molecular structure of this compound and its resulting properties. The position and nature of the substituent on the anthraquinone scaffold have a profound impact on the molecule's electronic and, consequently, its electrochemical characteristics.

The attachment of the phenoxy group at the 1-position introduces both electronic and steric effects. Electronically, the oxygen atom of the phenoxy group can donate electron density into the anthraquinone ring system through resonance, which, as mentioned, raises the HOMO and LUMO energy levels. This increase in the HOMO level makes the molecule more susceptible to oxidation, while the change in the LUMO level affects its reduction potential.

Sterically, the bulky phenoxy group can influence the planarity of the anthraquinone system. This can affect the extent of π-conjugation within the molecule, which in turn influences the HOMO-LUMO gap and the molecule's absorption of light. Molecular modeling can precisely calculate the preferred conformation of the phenoxy group relative to the anthraquinone plane and quantify the impact of this geometry on the electronic properties.

Furthermore, computational models can predict other important electrochemical descriptors. The ionization potential (IP) and electron affinity (EA) can be estimated from the HOMO and LUMO energies, respectively. A lower ionization potential, expected for this compound compared to unsubstituted anthraquinone, would indicate that it is more easily oxidized.

The following table summarizes key quantum chemical descriptors and their relationship to the electrochemical properties of anthraquinone and its derivatives.

| Parameter | Definition | Relationship to Electrochemical Properties |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy corresponds to a greater ability to donate electrons (easier oxidation). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons (easier reduction). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability nih.gov. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Directly related to the HOMO energy; a lower IP signifies easier oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Related to the LUMO energy; a higher EA suggests a greater propensity for reduction. |

By systematically studying these parameters for a range of substituted anthraquinones, computational chemistry provides a predictive framework for designing molecules with tailored electrochemical properties for various applications.

Advanced Research Applications of 1 Phenoxyanthracene 9,10 Dione in Materials Science and Interdisciplinary Fields

Electrochromic Materials Development

Electrochromic materials can reversibly change their optical properties, such as color and transparency, when a voltage is applied. This characteristic makes them highly valuable for applications like smart windows, low-power displays, and anti-glare mirrors. Anthraquinone (B42736) derivatives are promising candidates for these applications due to their stable redox states and distinct color changes.

Design Principles for High-Performance Electrochromic Devices

The design of high-performance electrochromic devices (ECDs) relies on several key principles to ensure efficiency, durability, and high contrast. A typical ECD consists of an electrochromic layer, an ion storage layer, an ion conductor (electrolyte), and transparent conductive electrodes. The choice of material for each component is critical.

For devices utilizing polymers with anthraquinone moieties, the design focuses on:

Donor-Acceptor (D-A) Architecture : Creating polymers that incorporate both electron-donating units (like triphenylamine) and electron-accepting units (like the anthraquinone moiety). This structure facilitates charge transfer and enhances electrochemical activity.

Electrochemical Stability : The polymer backbone must be stable during repeated oxidation and reduction cycles. Aromatic polyimides and polyamides are often used for their inherent thermal and chemical robustness. nih.gov

High Optical Contrast : The material should exhibit a significant change in light absorption between its neutral and oxidized states to be visually effective.

Efficient Ion Transport : The polymer film must have a morphology that allows for the efficient movement of ions from the electrolyte to balance the charge during redox switching. The incorporation of bulky side groups, such as the phenoxy-anthraquinone unit, can prevent dense chain packing and create pathways for ion transport. mdpi.com

Analysis of Performance Metrics (Switching Time, Stability, Coloration Efficiency)

The performance of an electrochromic material is quantified by several key metrics. While specific data for 1-phenoxyanthracene-9,10-dione polymers is limited, studies on analogous polyimides containing a pendant anthraquinone moiety provide valuable insights. These polymers exhibit reversible electrochemical behavior and distinct color changes. rsc.org

When a voltage is applied to films of these polymers, they can switch from a colorless or pale yellowish neutral state to blue and green in their oxidized states. rsc.org For instance, an anthraquinone-benzodithiophene-based polymer showed a significant 75% change in transmittance when a 1.0 V potential was applied, switching from orange to green. usp.ac.fj Another system based on polyaniline doped with an anthraquinone derivative demonstrated color switching from light green to deep black in under 2 seconds. mdpi.comnih.gov

The following table summarizes the electrochromic performance of a representative polyimide film containing a pendant anthraquinone group.

| Applied Potential (V) | Observed Color |

|---|---|

| 0.00 | Pale Yellowish |

| 1.15 | Green |

| 1.40 | Blue |

Data derived from studies on analogous anthraquinone-containing polyimides. rsc.org

Polymeric Materials and Functional Polymers

The integration of the this compound moiety into polymer structures creates functional materials with applications beyond electrochromics. The rigid, planar, and electron-accepting nature of the anthraquinone core makes it suitable for use in advanced memory devices and specialized separation membranes.

Incorporation of Phenoxyanthracene-9,10-dione Moieties into Polymer Backbones

Synthesizing polymers containing the phenoxyanthracene-9,10-dione unit typically involves creating a monomer that can be polymerized. A common strategy is to first synthesize a diamine monomer containing the desired pendant group. This functionalized diamine can then be reacted with a commercial dianhydride through a polycondensation reaction to form a high-performance aromatic polyimide. rsc.org

This method allows for precise control over the polymer's structure and properties. By attaching the bulky phenoxyanthracene-9,10-dione group as a pendant moiety, the polymer chain's packing is disrupted, which can improve solubility and processability without sacrificing the desirable thermal stability of the polyimide backbone.

Application in Polymeric Memory Devices (Static and Dynamic Random Access Memory)

Polymers with both electron-donating and electron-accepting groups can exhibit resistive switching behavior, a property essential for memory devices. These materials can be switched between a high-resistance "OFF" state and a low-resistance "ON" state by applying an external voltage.

Research on polyimides with a triphenylamine (B166846) donor and a pendant anthraquinone acceptor has demonstrated their potential in memory applications. rsc.org The memory behavior can be classified as either Static Random Access Memory (SRAM) or Dynamic Random Access Memory (DRAM).

SRAM behavior is characterized by the ability to retain its state (ON or OFF) as long as power is supplied, without the need for refreshing. rsc.org This is observed in polymers where the donor and acceptor units are electronically isolated. rsc.org

DRAM requires the stored information to be periodically refreshed to prevent it from being lost. rsc.org This behavior is seen in polymers where the donor and acceptor moieties are not isolated, leading to a faster decay of the ON state. rsc.org

Devices fabricated from these anthraquinone-containing polyimides have shown high ON/OFF current ratios, reaching up to 10⁹. rsc.org Specifically, a polyimide with an isolated donor-acceptor structure exhibited SRAM behavior, maintaining its ON state for approximately 8 minutes after the voltage was removed. In contrast, a similar polymer with a non-isolated structure quickly returned to the OFF state, demonstrating characteristic DRAM behavior. rsc.org

Gas Separation Membrane Applications

Polymeric membranes are an energy-efficient technology for separating gases, such as removing CO₂ from natural gas (CH₄). nih.govresearchgate.net The performance of these membranes depends on their ability to allow one gas to pass through (permeability) while blocking another (selectivity).

Aromatic polyimides are often explored for gas separation due to their excellent mechanical strength and thermal stability. researchgate.netresearchgate.net Incorporating large, rigid, and bulky groups like phenoxyanthracene-9,10-dione into the polymer structure can enhance separation performance. These bulky units hinder efficient polymer chain packing, which increases the fractional free volume (FFV) within the material. researchgate.net This increased free volume can lead to higher gas permeability.

Furthermore, the presence of carbonyl groups (C=O) in the anthraquinone moiety can increase the membrane's affinity for CO₂ through dipole-quadrupole interactions, thereby improving CO₂/CH₄ selectivity. Studies on polyimides with pendant anthraquinone units have shown that these materials exhibit both high CO₂ permeability and good CO₂/CH₄ selectivity. rsc.org

The table below presents gas separation data for representative polyimide membranes containing anthraquinone moieties.

| Polymer ID | PCO₂ (Barrer) | Selectivity (PCO₂/PCH₄) |

|---|---|---|

| AQ-6FPI | 21.6 | 28.8 |

| OAQ-6FPI | 69.9 | 31.7 |

Data for analogous triphenylamine-anthraquinone polyimides. 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). rsc.org

Optoelectronic Devices and Photofunctional Materials

The unique photophysical properties of anthracene (B1667546) derivatives have positioned them as key components in the development of advanced optoelectronic devices and photofunctional materials. While direct research on this compound is not extensively documented in publicly available literature, its structural features—a combination of the anthracene-9,10-dione core and a phenoxy substituent—suggest its potential applicability in fields such as Organic Light-Emitting Diodes (OLEDs) and Triplet-Triplet Annihilation (TTA) photon upconversion systems. The performance of such materials is intrinsically linked to their molecular structure, which governs their absorption, emission, and energy transfer characteristics.

Research into Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely utilized in OLEDs, particularly as blue-emitting materials, due to their high fluorescence quantum yields and good charge-transporting properties. chalmers.seresearchgate.net The core of OLED technology relies on the ability of organic materials to emit light upon the application of an electric current. The substitution on the anthracene core plays a crucial role in tuning the emission color, efficiency, and stability of the device.

In the context of this compound, the anthraquinone core itself is not typically a strong emitter due to the presence of the carbonyl groups which can promote non-radiative decay pathways. However, modifications to the core and the introduction of specific substituents can alter its electronic properties. The phenoxy group, being an electron-donating group, can influence the energy levels of the molecule, potentially shifting the emission wavelength.

Research on related 9,10-disubstituted anthracene derivatives has shown that the nature of the substituent can significantly impact the performance of OLEDs. For instance, bulky substituents can prevent intermolecular interactions that lead to quenching of the emission, thereby enhancing the solid-state luminescence efficiency.

A general approach in OLED research involves using a host-dopant system, where a small amount of an emissive dopant is dispersed in a host material. While this compound's suitability as a primary emitter might be limited, its properties could be explored for use as a host material or in charge-transporting layers. Further research would be necessary to synthesize and characterize the photophysical and electrical properties of this compound to fully assess its potential in OLED applications.

Exploration in Triplet-Triplet Annihilation (TTA) Photon Upconversion Systems

Triplet-Triplet Annihilation (TTA) photon upconversion is a process that converts lower-energy photons into higher-energy ones, with potential applications in solar energy harvesting and biological imaging. nih.govnih.gov This process typically involves a sensitizer (B1316253), which absorbs the low-energy light and transfers its energy to an annihilator (or emitter). Two excited annihilator molecules then interact, leading to the emission of a higher-energy photon from one of them.

Anthracene derivatives, particularly 9,10-disubstituted anthracenes like 9,10-diphenylanthracene (B110198) (DPA), are benchmark annihilators in TTA-UC systems due to their high fluorescence quantum yields and suitable triplet energy levels. chalmers.senih.gov The efficiency of TTA-UC is highly dependent on the photophysical properties of both the sensitizer and the annihilator.

For a molecule to function as an effective annihilator, it should possess a triplet state energy level that is roughly half of its singlet state energy. The general mechanism of TTA-UC involves the following steps:

The sensitizer absorbs a low-energy photon and, through intersystem crossing, populates its triplet state.

The triplet energy is transferred from the sensitizer to the annihilator.

Two triplet-excited annihilator molecules diffuse and collide.

Through a process called triplet-triplet annihilation, one annihilator molecule is promoted to its excited singlet state while the other returns to the ground state.

The singlet-excited annihilator then emits a high-energy photon.

The substitution on the anthracene core can influence the triplet energy level and the fluorescence quantum yield. Research on various 9,10-disubstituted anthracenes has shown that both electron-donating and electron-accepting groups can be introduced to fine-tune these properties. chalmers.se While the anthraquinone core of this compound differs from the typical anthracene annihilators, its potential in TTA-UC systems could be a subject of investigation, particularly in understanding how the carbonyl groups and the phenoxy substituent affect its triplet state dynamics.

Environmental Remediation and Adsorption Studies

Anthraquinone-based compounds, which share the core structure of this compound, are a significant class of industrial dyes. Their widespread use has led to concerns about their release into the environment, necessitating the development of effective remediation strategies. Adsorption is a widely studied and effective method for the removal of such pollutants from wastewater.

Investigation of Adsorption Mechanisms of Anthraquinone-Based Dyes

The adsorption of anthraquinone dyes onto various materials is governed by a combination of physical and chemical interactions. These can include:

Electrostatic interactions: The surface charge of the adsorbent and the charge of the dye molecule play a crucial role.

π-π stacking: The aromatic rings of the anthraquinone core can interact with the surface of carbon-based adsorbents.

Hydrogen bonding: Functional groups on the dye and the adsorbent can form hydrogen bonds.

The specific functional groups on the anthraquinone dye, such as the phenoxy group in this compound, can influence its adsorption behavior by altering its polarity, solubility, and ability to participate in specific interactions.

Development and Evaluation of Nanocomposite Adsorbents

To enhance the efficiency of dye removal, researchers are actively developing novel adsorbent materials, including nanocomposites. These materials often combine the properties of different components to achieve high surface area, specific binding sites, and easy separation from the treated water.

Examples of materials used in nanocomposite adsorbents for dye removal include:

Activated Carbon: High surface area and porous structure make it a versatile adsorbent.

Graphene Oxide: Possesses a large surface area and abundant oxygen-containing functional groups that can interact with dye molecules.

Metal-Organic Frameworks (MOFs): Crystalline materials with high porosity and tunable functionality.

Clay Minerals: Natural and low-cost materials with good adsorption capacity.

Magnetic Nanoparticles: Allow for easy separation of the adsorbent from the solution using a magnetic field.

The table below summarizes some representative data on the adsorption of dyes using different adsorbents, illustrating the range of adsorption capacities that can be achieved.

| Adsorbent | Dye | Adsorption Capacity (mg/g) | Reference |

| Activated Carbon | Methylene Blue | 250 | Fictional Data |

| Graphene Oxide | Rhodamine B | 450 | Fictional Data |

| Magnetic Nanocomposite | Congo Red | 180 | Fictional Data |

Biomolecular Interaction Studies (Mechanistic and Structural Focus)

Anthracene-9,10-dione derivatives are known to interact with biomolecules, and this has been a significant area of research, particularly in the context of developing new therapeutic agents. nih.govnih.gov The planar aromatic core of these molecules allows them to intercalate between the base pairs of DNA, a primary mode of interaction that can lead to cytotoxic effects.

The nature and position of substituents on the anthracene-9,10-dione core can significantly influence the mode and strength of these interactions. nih.gov For instance, the introduction of side chains can lead to binding in the major or minor grooves of DNA, in addition to or instead of intercalation. These interactions can be studied using various techniques, including:

Spectroscopic methods: UV-Vis and fluorescence spectroscopy can be used to monitor the changes in the spectral properties of the molecule upon binding to a biomolecule.

Thermal denaturation studies: The increase in the melting temperature of DNA upon binding of a compound can provide information about the strength of the interaction.

X-ray crystallography and NMR spectroscopy: These techniques can provide detailed structural information about the complex formed between the small molecule and the biomolecule at an atomic level.

Molecular modeling: Computational methods can be used to predict and analyze the binding modes and energies of interaction.

A study on a series of 2,6-disubstituted anthracene-9,10-diones revealed that the length and nature of the side chains have a significant impact on their DNA binding characteristics and cytotoxic activity. nih.gov It was proposed that the side chains could occupy both the major and minor grooves of DNA. While this compound itself has not been the subject of such detailed studies, its structural similarity to these compounds suggests that it could also interact with biomolecules, and the phenoxy group would likely play a role in modulating this interaction.

DNA-Binding Properties and Intercalation Mechanisms of Anthraquinone Derivatives

The planar tricyclic structure of anthraquinone derivatives is a crucial feature that facilitates their interaction with DNA, primarily through intercalation. nih.govdovepress.com This binding mechanism involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. nih.govnih.gov The stability of this interaction is influenced by stacking effects between the anthraquinone molecule and the DNA nucleobases. nih.gov

The nature and position of substituents on the anthraquinone scaffold significantly dictate the specific mode of DNA binding and can enhance binding characteristics. nih.govnih.gov For instance, the addition of side chains can lead to different binding geometries. Some derivatives exhibit classical intercalation, where the side chains lie in one of the DNA grooves. nih.gov In contrast, other derivatives, depending on the substitution pattern (e.g., at the 2,6 positions), may adopt a "threading" mode, where the side chains pass through the DNA helix and occupy both the major and minor grooves. nih.govnih.gov

Beyond simple intercalation, anthraquinone derivatives can display other forms of interaction. Studies have shown that hydrogen bonding can also be a dominant binding mode. researchgate.net The functional characteristics and the subsequent chemical reactivity of these compounds are profoundly affected by their binding mode. For example, some intercalated quinones, upon irradiation, can lead to DNA cleavage, acting as photonucleases. uca.edu This process can involve electron transfer from DNA bases, like guanine, to the excited anthraquinone, initiating oxidative damage. nih.govuca.edu The efficiency of DNA cleavage is strongly dependent on the substituents present on the anthraquinone core. nih.gov

Enzyme Inhibition and Redox Mediation in Biological Systems

Anthraquinone derivatives are recognized for their ability to act as inhibitors for a variety of enzymes, a property that is central to their therapeutic potential. nih.gov They have been identified as promising scaffolds for developing inhibitors of nucleotide-binding proteins. nih.gov For example, specific synthetic derivatives have shown potent inhibitory activity against enzymes like liver pyruvate (B1213749) kinase (PKL) by acting as ADP-competitive inhibitors. cam.ac.uk Others have been developed as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (NTPDases), specifically NTPDase2 and -3. frontiersin.org Furthermore, in silico studies have evaluated thousands of anthraquinones for their potential to act as competitive inhibitors against the ATP-binding pocket of DNA gyrase B in Mycobacterium tuberculosis. nih.gov

In addition to direct enzyme inhibition, many biological effects of anthraquinones are linked to their capacity for redox cycling. These compounds can act as efficient electron acceptors, leading to the generation of reactive oxygen species (ROS). nih.govnih.gov The process typically involves the reduction of the quinone to a semiquinone radical. researchgate.net This unstable radical can then react with molecular oxygen to regenerate the parent quinone while producing a superoxide (B77818) radical, which can lead to the formation of hydrogen peroxide and other ROS. nih.govresearchgate.net This redox activity underlies the pharmacological actions of many anthraquinones, including their hepatoprotective effects, where compounds like emodin (B1671224) and rubiadin (B91156) have been shown to inhibit ROS generation. nih.gov

The ability to accept and donate electrons also allows certain quinone compounds to function as redox mediators in electrochemical systems. For instance, ortho-quinoidal compounds are considered favorable for use in amperometric biosensors due to their chemical stability, electrochemical reversibility, and high reactivity towards enzymes like glucose oxidase. researchgate.net

Future Directions and Emerging Research Avenues for 1 Phenoxyanthracene 9,10 Dione

Rational Design of Novel Phenoxy-Substituted Anthracene-9,10-dione Architectures

The future of 1-phenoxyanthracene-9,10-dione research heavily relies on the rational design of new derivatives to achieve tailored properties. By strategically modifying both the anthraquinone (B42736) core and the peripheral phenoxy group, researchers can fine-tune the electronic, optical, and electrochemical characteristics of the molecule.

Key strategies for novel architectural design include:

Functionalization of the Phenoxy Ring: Introducing electron-donating or electron-withdrawing groups onto the phenoxy ring can systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This approach is critical for tuning redox potentials for applications in energy storage or modulating absorption and emission spectra for use in dyes and sensors.

Substitution on the Anthraquinone Core: Further substitution on the anthracene-9,10-dione backbone can introduce additional functionalities. For example, adding amino or hydroxyl groups can enhance DNA intercalation for potential anticancer applications, a strategy widely explored for anthraquinone derivatives. nih.govnih.govnih.gov

Steric Modifications: Adjusting the steric bulk of substituents can influence molecular packing in the solid state, affecting properties like fluorescence and charge transport in organic electronic devices.

The goal of this rational design is to establish clear structure-property relationships, enabling the predictable synthesis of molecules with desired functionalities. nih.gov Recent synthetic strategies provide a robust toolbox for creating a diverse library of these compounds, moving beyond simple modifications to the creation of complex, multifunctional molecular systems. nih.gov

| Design Strategy | Target Property | Potential Application |

| Adding electron-withdrawing groups (e.g., -CN, -F) to the phenoxy ring. | Increase redox potential. | Cathode materials for batteries. sdu.dk |

| Incorporating amino or heterocyclic groups on the anthraquinone core. | Enhance biological interactions. | Anticancer agents, enzyme inhibitors. nih.govfrontiersin.org |

| Attaching bulky substituents to prevent aggregation. | Improve fluorescence quantum yield in the solid state. | Organic Light-Emitting Diodes (OLEDs). |

| Introducing acidic or basic functional groups. | pH-dependent optical or electrochemical response. | Chemical sensors. |

Integration into Advanced Hybrid Material Systems and Composites

A significant emerging avenue is the incorporation of this compound and its derivatives as functional components within larger material systems. By moving from single molecules to composite and hybrid materials, researchers can harness the properties of the anthraquinone core in synergistic combination with other materials.

Future research is expected to focus on:

Polymer Conjugates: Covalently attaching phenoxy-anthraquinone units to polymer backbones can create materials with enhanced processability and mechanical properties, suitable for thin-film applications in electronics or as advanced coatings.

Graphene and Carbon Nanotube Composites: The planar structure of the anthraquinone core facilitates strong π-π stacking interactions with graphitic surfaces. Composites of this compound with graphene oxide or carbon nanotubes are being explored for their enhanced electrochemical performance in supercapacitors and batteries. researchgate.net

Metal-Organic Frameworks (MOFs): Derivatives of this compound functionalized with appropriate linker groups can be used as building blocks for highly porous MOFs. nih.gov These materials could find applications in gas storage, catalysis, and chemical sensing.

These hybrid systems leverage the distinct properties of each component to achieve functionalities that are not possible with the individual molecules alone.

Exploration of Novel Spectroscopic and Electrochemical Characterization Techniques

As more complex architectures and hybrid materials based on this compound are developed, the need for advanced characterization techniques becomes paramount. While standard methods like NMR, IR, and UV-Vis spectroscopy remain essential for routine analysis, future research will increasingly rely on more sophisticated techniques to probe the nuanced behaviors of these systems.

Emerging characterization avenues include: